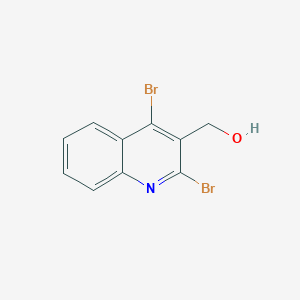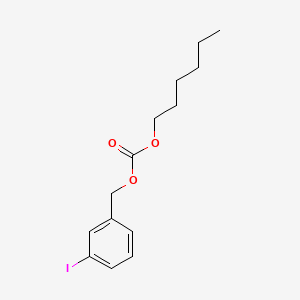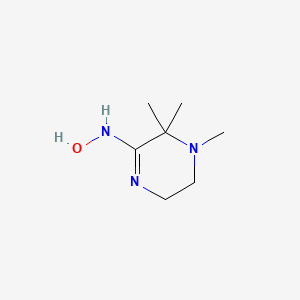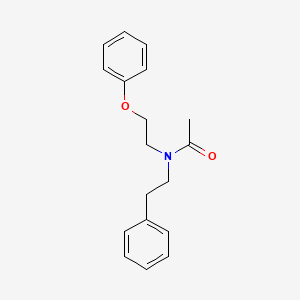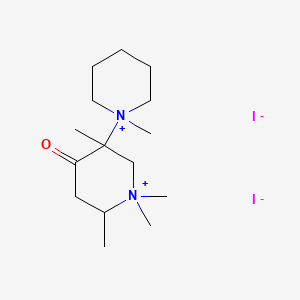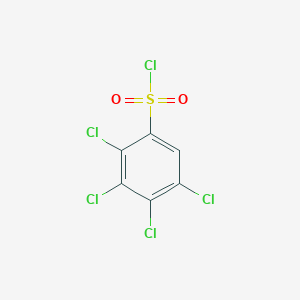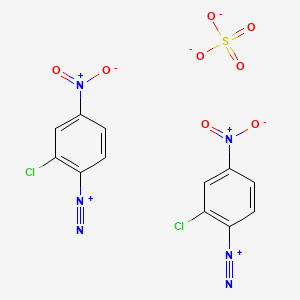
2-chloro-4-nitrobenzenediazonium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitrobenzenediazonium sulfate is an organic compound with the molecular formula C12H6Cl2N6O8S. It is a diazonium salt, which is a class of compounds known for their reactivity and use in various chemical processes. This compound is particularly notable for its applications in dye synthesis and other industrial processes.
Preparation Methods
The synthesis of 2-chloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2-chloro-4-nitroaniline. This process includes the following steps:
Diazotization Reaction: 2-chloro-4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting diazonium salt is then isolated and purified.
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-4-nitrobenzenediazonium sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group (-N2+) can be replaced by other groups such as hydroxyl (-OH), halides (e.g., -Cl, -Br), or other nucleophiles. For example, reacting with potassium iodide (KI) can replace the diazonium group with an iodine atom.
Coupling Reactions: This compound can react with phenols or aromatic amines to form azo compounds, which are important in dye synthesis. For instance, reacting with phenol in an alkaline medium forms an azo dye.
Reduction Reactions: The nitro group (-NO2) can be reduced to an amino group (-NH2) under specific conditions.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, potassium iodide, and phenol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-nitrobenzenediazonium sulfate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. The compound’s reactivity makes it useful in various organic synthesis reactions.
Biology: It can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: Beyond dye synthesis, it is used in the production of pigments, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzenediazonium sulfate involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-chloro-4-nitrobenzenediazonium sulfate can be compared with other diazonium salts, such as:
4-chloro-2-nitrobenzenediazonium sulfate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-chloro-5-nitrobenzenediazonium sulfate: Another isomer with distinct chemical properties and uses.
4-nitrobenzenediazonium sulfate: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of 2-chloro-4-nitrobenzenediazonium sulfate lies in its specific substitution pattern, which influences its reactivity and suitability for certain applications, particularly in dye synthesis and organic chemistry.
Properties
CAS No. |
68391-43-5 |
|---|---|
Molecular Formula |
C12H6Cl2N6O8S |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
2-chloro-4-nitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3ClN3O2.H2O4S/c2*7-5-3-4(10(11)12)1-2-6(5)9-8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
ZCJWMAWJAJTAEO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


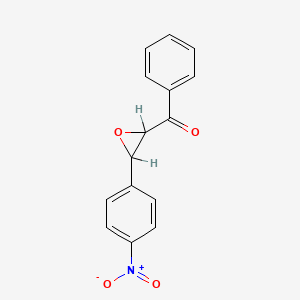
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
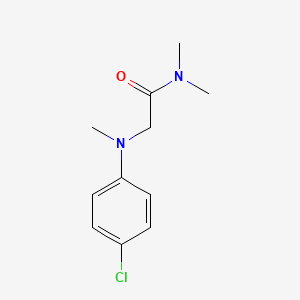

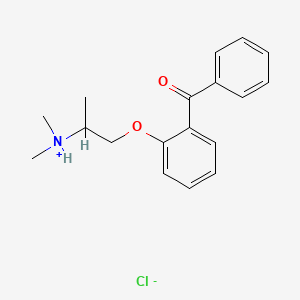
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
